![molecular formula C8H14N2O B2368933 2-Azaspiro[3.4]octano-2-carboxamida CAS No. 1849265-21-9](/img/structure/B2368933.png)
2-Azaspiro[3.4]octano-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[34]octane-2-carboxamide is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
Aplicaciones Científicas De Investigación
2-Azaspiro[3.4]octane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.4]octane-2-carboxamide typically involves the annulation of cyclopentane and azetidine rings. Three main synthetic routes have been developed:
Annulation of the Cyclopentane Ring:
Annulation of the Four-Membered Ring: Two methods focus on the formation of the four-membered azetidine ring first, followed by the cyclopentane ring formation.
All three approaches utilize readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .
Industrial Production Methods: Industrial production methods for 2-Azaspiro[3.4]octane-2-carboxamide are based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-Azaspiro[3.4]octane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the spiro ring system acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Mecanismo De Acción
The mechanism of action of 2-Azaspiro[3.4]octane-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spiro ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
2-Azaspiro[3.3]heptane: Another spirocyclic compound with a similar structure but a different ring size.
2-Azaspiro[4.4]nonane: Features a larger spiro ring system compared to 2-Azaspiro[3.4]octane-2-carboxamide.
Uniqueness: 2-Azaspiro[3.4]octane-2-carboxamide is unique due to its specific ring size and the presence of a carboxamide group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-azaspiro[3.4]octane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-7(11)10-5-8(6-10)3-1-2-4-8/h1-6H2,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZCEHOQNNVYJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

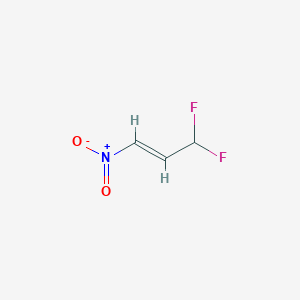
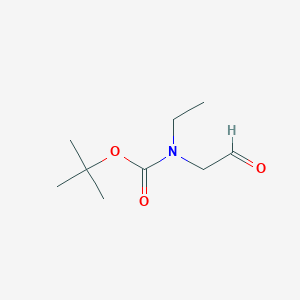
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2368856.png)
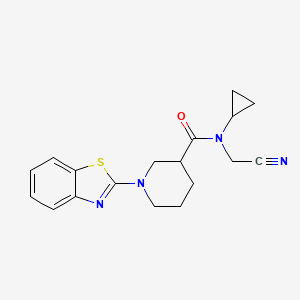
![3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368858.png)
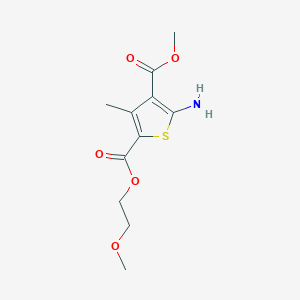

![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)
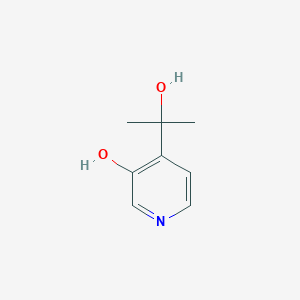
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2368867.png)
![3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine](/img/structure/B2368870.png)
![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)

